tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate: is a synthetic organic compound characterized by a piperidine ring substituted with a tert-butyl ester group, a hydroxyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,3-dimethylpiperidine and tert-butyl chloroformate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production of tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-oxo-3,3-dimethylpiperidine-1-carboxylate.
Reduction: Formation of 5-amino-3,3-dimethylpiperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Protecting Group: The tert-butyl ester group serves as a protecting group for carboxylic acids in multi-step organic syntheses.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural substrates.
Ligand Design: Utilized in the design of ligands for receptor studies.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
Catalysis: Employed in the development of catalysts for various chemical reactions.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The hydroxyl and ester groups play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,5S)-6-chloro-3,5-dimethylpiperidine-1-carboxylate
- tert-Butyl (3R,5S)-6-methyl-3,5-dimethylpiperidine-1-carboxylate
Uniqueness
- Structural Features : The presence of the hydroxyl group at the 5-position and the tert-butyl ester group distinguishes it from other similar compounds.
- Reactivity : The specific arrangement of functional groups imparts unique reactivity patterns, making it suitable for specific synthetic applications.
- Applications : Its unique structure allows for diverse applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor ligands.
Properties
IUPAC Name |
tert-butyl (5S)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWSNKPDUUDKOO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](CN(C1)C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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